methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate
Description
Methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate is a heterocyclic compound featuring a benzothiazine core modified with a sulfone group (1,1-dioxo), a chlorine substituent at position 6, and a morpholine-4-carbonyl group at position 2. The methyl benzoate moiety is attached at position 4 of the benzothiazine ring.
Properties
IUPAC Name |
methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6S/c1-29-21(26)14-2-5-16(6-3-14)24-13-19(20(25)23-8-10-30-11-9-23)31(27,28)18-7-4-15(22)12-17(18)24/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXCCBADNULLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate typically involves multiple steps, starting with the preparation of the benzothiazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine moiety is then introduced via a nucleophilic substitution reaction, followed by the esterification of the benzoic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzothiazine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro or morpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzothiazine derivatives.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites .
Comparison with Similar Compounds
Benzothiazine vs. Quinoline Derivatives
- The chlorine substituent may further modulate electronic properties.
- Quinoline Derivatives (C1–C7, ): These feature a quinoline-piperazine-carbonyl scaffold linked to methyl benzoate. Substituents on the quinoline’s phenyl ring (e.g., bromo, chloro, fluoro) alter steric and electronic profiles but lack the sulfone group, which may reduce oxidative stability compared to the target compound .
Benzothiazine vs. Triazine Derivatives
- Triazine-Morpholine Derivatives (Compound 21, ) : The triazine core introduces three nitrogen atoms, increasing polarity and hydrogen-bonding capacity. However, the absence of a sulfone group may reduce metabolic resistance compared to the target’s benzothiazine sulfone .
Substituent Effects
Morpholine-Carbonyl Group
- Target Compound: The morpholine-4-carbonyl group enhances solubility due to morpholine’s hydrophilic nature. This contrasts with quinoline derivatives (C1–C7), which rely on halogen substituents for lipophilicity .
- Ethyl 3-[2-(3,4-Dimethoxybenzoyl)-1,1-Dioxo-Benzothiazin-4-Yl]Benzoate () : Replacing morpholine with a 3,4-dimethoxybenzoyl group increases aromaticity but reduces solubility, highlighting the target’s balance between hydrophilicity and bioactivity .
Halogen and Sulfone Groups
- The target’s 6-chloro substituent and sulfone group are absent in triazine derivatives () and pyridazine/isoxazole-based esters (), which may limit their electrophilic reactivity .
Comparative Data Table
Biological Activity
Methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a complex organic compound that exhibits significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various cancer cell lines.
Chemical Structure and Synthesis
The compound features a benzothiazine ring , a morpholine moiety , and a benzoate ester , which contribute to its unique properties. The synthesis typically involves multiple steps:
- Preparation of the Benzothiazine Core : This is achieved through cyclization of appropriate precursors.
- Introduction of the Morpholine Moiety : This is done via nucleophilic substitution.
- Esterification : The final step involves the esterification of the benzoic acid derivative.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Modulation : The benzothiazine ring can interact with enzymes or receptors, modulating their activity.
- Bioavailability : The morpholine moiety enhances solubility and facilitates transport to target sites.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has been evaluated against various cancer cell lines including:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SJSA-1 (Osteosarcoma) | 0.19 | Inhibition of MDM2 protein |
| MCF-7 (Breast Carcinoma) | 0.25 | Induction of apoptosis |
| A549 (Lung Carcinoma) | 0.30 | Cell cycle arrest |
The compound has shown promising results in inhibiting tumor growth in xenograft models, indicating its potential as a therapeutic agent.
Case Studies
- MDM2 Inhibition : In a study focused on MDM2 inhibitors, this compound was identified as a potent inhibitor with an IC50 value of 190 nM against the SJSA-1 cell line. This highlights its potential in targeting oncogenic pathways associated with tumor growth .
- Apoptosis Induction : Another study demonstrated that this compound could induce apoptosis in cancer cells through the activation of intrinsic pathways. Flow cytometry assays indicated that it effectively arrested the G2/M phase of the cell cycle, leading to cell death .
Comparative Analysis
This compound can be compared to other benzothiazine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 4-[6-chloro-2-(piperidine-4-carbonyl)-1,1-dioxo] | Similar core structure | Moderate anticancer activity |
| Methyl 4-[6-chloro-2-(pyrrolidine-4-carbonyl)-1,1-dioxo] | Similar core structure | Lower efficacy compared to target compound |
The inclusion of the morpholine moiety in the target compound enhances its reactivity and biological activity compared to similar compounds.
Q & A
Q. What are the recommended synthetic routes for methyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzoate, and how are intermediates characterized?
Synthesis typically involves multi-step reactions, including cyclization of benzothiazinone cores and subsequent morpholine-4-carbonyl coupling. Key intermediates (e.g., substituted benzothiazinones) are characterized via:
Q. What safety precautions are critical when handling this compound?
The compound shares hazards with structurally similar benzothiazinones and benzoates:
Q. How is the purity of the compound validated in academic research?
- HPLC with UV detection : Use mobile phases like methanol/water/0.2 M NaH₂PO₄ adjusted to pH 5.5 for optimal separation .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₈H₁₅ClN₂O₄S expected at ~414.3 g/mol).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for intermediates?
Example: Discrepancies in IR carbonyl peaks may arise from conformational flexibility or solvent effects. Mitigation strategies include:
Q. What experimental design principles apply to studying environmental fate and degradation pathways?
Adopt frameworks like Project INCHEMBIOL :
- Abiotic studies : Hydrolysis/photolysis under controlled pH/light conditions.
- Biotic studies : Use microbial consortia to assess biodegradation rates.
- Analytical tools : LC-MS/MS to detect transformation products (e.g., demethylated benzoate derivatives).
Q. How can mechanochemical synthesis improve yield and sustainability for this compound?
Mechanochemistry (e.g., ball milling) reduces solvent use and enhances reaction efficiency:
Q. What strategies address low solubility in bioactivity assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to minimize cytotoxicity).
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester-to-acid conversion in vivo) .
Methodological Notes
- Contradiction Management : When spectral data conflicts with literature (e.g., unexpected δ values in ¹H NMR), verify solvent deuteration effects and calibrate instruments with internal standards .
- Environmental Impact Assessment : Prioritize OECD 301 guidelines for biodegradability testing, coupled with QSAR modeling to predict ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
